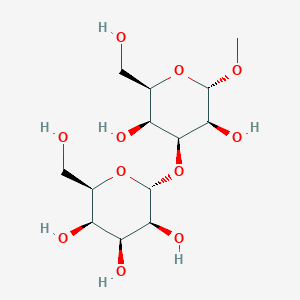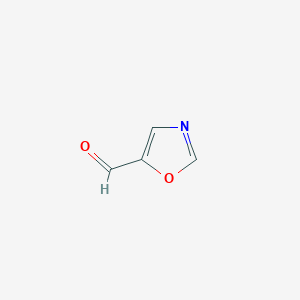
(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves selective reactions that control the stereochemistry, ensuring the production of the desired isomer. For example, the synthesis of 2,3-diaminobutanoic acids, closely related to our compound of interest, can be achieved through the nucleophilic addition of methylmagnesium bromide to differentially protected nitrones derived from L-serine, highlighting the importance of protecting group strategy for stereocontrol (Merino et al., 1997). Another approach involves the photochemical synthesis of cyclic amino acids, showcasing the diverse methodologies applicable for compounds with similar structures (Chang et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds like (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid can be elucidated using various spectroscopic techniques. For instance, FT-IR, NMR, and single-crystal X-ray diffraction studies provide insights into the structural characteristics, including bond lengths, angles, and the spatial arrangement of atoms, which are crucial for understanding the compound's reactivity and interactions with other molecules (Raju et al., 2015).
Applications De Recherche Scientifique
Catalytic Applications : Catalytic binap-ruthenium(II) complexes have been employed for the highly diastereoselective hydrogenation of 2-benzamidomethyl-3-oxobutanoate to yield specific hydroxy butanoate compounds (Mashima et al., 1991).
Microbial Reduction : Bakers' yeast has been shown to selectively reduce 2-alkyl-3-oxobutanoate esters to (S)-hydroxy esters, demonstrating a potential application in the production of specific organic compounds (Nakamura et al., 1989).
Food-Flavoring Compound Synthesis : The synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a food-flavoring compound, was achieved using related compounds, showcasing an application in the food industry (Stach et al., 1987).
Stereochemical Control : Mucor javanicus has been utilized for the effective reduction of ethyl 2-allyl-3-oxobutanoate to synthesize specific hydroxy esters with high stereoselectivity, further underscoring the compound's role in stereochemical applications (Nakamura et al., 1990).
Natural Product Syntheses : Rhodium-catalyzed hydrogenation of related compounds has provided access to enantiomerically pure isoprenoid building blocks for natural product syntheses, indicating the compound's relevance in organic synthesis (Ostermeier et al., 2003).
Photolysis Applications : Research on the photolysis of methyl 2-chloro-3-oxobutanoate, producing various compounds including methyl 3-oxobutanoate, has been reported, illustrating the compound's potential in photochemical reactions (Enev et al., 1987).
Enzymatic Reduction : Immobilized baker's yeast has been used for the enantioselective reduction of ethyl 2-acetoxy-3-oxobutanoate to produce specific hydroxy butanoates, demonstrating applications in enzymatic processes (Sakai et al., 1986).
Bacterial Reduction : Klebsiella pneumoniae has been identified as a selective and efficient reductase for the conversion of ethyl 2-methyl-3-oxobutanoate to ethyl (2R,3S) 3-hydroxy- 2-methylbutanoate, highlighting the compound's utility in bacterial processes (Miya et al., 1996).
Additive Control in Microbial Reduction : Additives like methyl vinyl ketone have been used to control stereoselectivity in microbe-catalyzed reductions of ethyl 2-methyl-3-oxobutanoate, leading to selective production of different hydroxy esters (Kawai et al., 1995).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling the compound.
Orientations Futures
This involves predicting or proposing future research directions. This could include potential applications of the compound, or new methods of synthesis.
For a specific compound, these analyses would require access to scientific literature and databases, as well as laboratory data. Please consult a relevant expert or resource for detailed information.
Propriétés
IUPAC Name |
(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDWGEGFJUBKLB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@](C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331535 | |
| Record name | (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-2-Acetolactate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid | |
CAS RN |
71698-08-3 | |
| Record name | (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71698-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetolactate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071698083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETOLACTATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTS9ADR29A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-2-Acetolactate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)

